molecular formula C10H9F3O3 B1612154 [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid CAS No. 170361-35-0

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Cat. No.: B1612154
CAS No.: 170361-35-0
M. Wt: 234.17 g/mol
InChI Key: DATMYZYLWFIMSZ-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acidic catalysts such as or

    Solvent: Organic solvents like or

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

  • Batch or continuous flow reactors
  • Optimized reaction conditions to maximize yield and purity
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can yield alcohol derivatives.
  • Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
  • Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
  • Substitution reagents: Halogenating agents, nucleophiles

Major Products:

  • Oxidation products: Ketones, aldehydes
  • Reduction products: Alcohols
  • Substitution products: Various substituted phenylacetic acids

Scientific Research Applications

Chemistry:

  • Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.
  • Fluorinated compounds: Its trifluoroethoxy group makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine:

  • Drug development: Potential use in the synthesis of drug candidates due to its unique chemical properties.
  • Biological studies: Used in research to study the effects of fluorinated compounds on biological systems.

Industry:

  • Material science: Utilized in the development of new materials with specific properties.
  • Agrochemicals: Used in the synthesis of herbicides and pesticides.

Comparison with Similar Compounds

  • [4-(2,2,2-Trifluoroethoxy)phenyl]propionic acid
  • [4-(2,2,2-Trifluoroethoxy)phenyl]butyric acid
  • [4-(2,2,2-Trifluoroethoxy)phenyl]methanol

Comparison:

  • Unique properties: The acetic acid moiety in [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid provides unique reactivity compared to its propionic and butyric acid analogs.
  • Applications: While all these compounds are used in organic synthesis, the specific applications may vary based on their functional groups and reactivity.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMYZYLWFIMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599140
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170361-35-0
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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